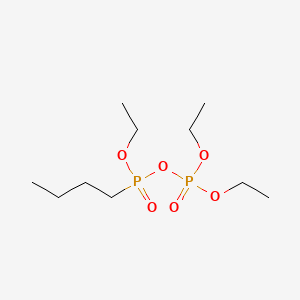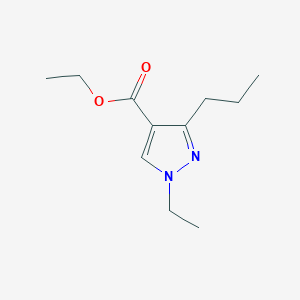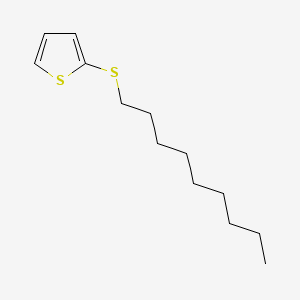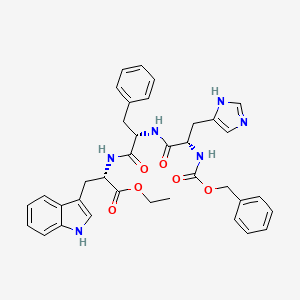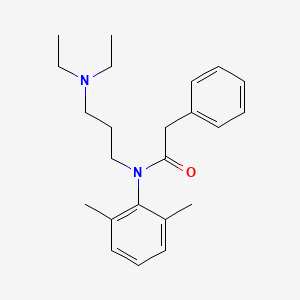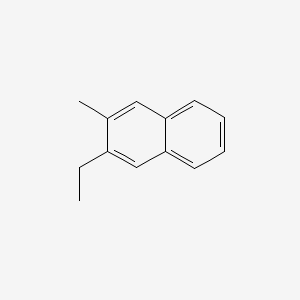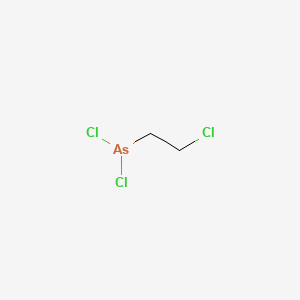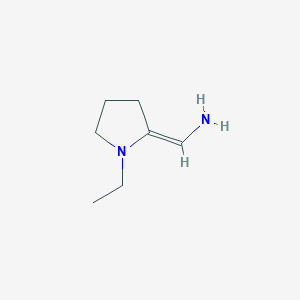![molecular formula C34H20 B13816118 4b,18-Dihydrobenzo[rst]phenanthro[10,1,2-cde]pentaphene](/img/structure/B13816118.png)
4b,18-Dihydrobenzo[rst]phenanthro[10,1,2-cde]pentaphene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoviolanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C34H18 It is a derivative of violanthrene and is known for its complex structure and stability
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isoviolanthrene can be synthesized through various methods, including matrix isolation in argon and water at low temperatures (20 K). Infrared spectroscopy is often used to monitor the reaction . The compound can also be deposited as a thin film and irradiated with different energy sources such as ultraviolet photons, soft electrons, protons, and helium ions to understand the effects of different energy sources on its structure .
Industrial Production Methods
Industrial production methods for isoviolanthrene are not well-documented, likely due to its specialized applications and the complexity of its synthesis
Analyse Chemischer Reaktionen
Types of Reactions
Isoviolanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can alter the structure of isoviolanthrene, producing different reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the isoviolanthrene molecule, modifying its properties.
Common Reagents and Conditions
Common reagents used in the reactions of isoviolanthrene include:
Oxidizing agents: Such as potassium permanganate and chromium trioxide.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Substituting agents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce various hydrogenated derivatives .
Wissenschaftliche Forschungsanwendungen
Isoviolanthrene has several scientific research applications, including:
Material Science: The compound’s stability and unique properties make it a candidate for various material science applications, including the development of new materials with specific electronic properties.
Environmental Science: Isoviolanthrene is also studied for its potential environmental impact and its role in the degradation of polycyclic aromatic hydrocarbons in the environment.
Wirkmechanismus
The mechanism of action of isoviolanthrene involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its stable aromatic structure, which allows it to interact with other molecules in specific ways. For example, its ability to undergo photo-induced fragmentation makes it relevant in the study of interstellar chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to isoviolanthrene include:
Dicoronylene: Another polycyclic aromatic hydrocarbon with a similar structure and properties.
Violanthrene: The parent compound of isoviolanthrene, with a slightly different structure.
Tetrabenzoperylene: A related compound with a similar aromatic structure.
Uniqueness
Isoviolanthrene is unique due to its specific molecular structure and the stability it offers. Its ability to undergo various chemical reactions and its relevance in astrochemistry and material science set it apart from other similar compounds.
Eigenschaften
Molekularformel |
C34H20 |
|---|---|
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1,3(16),4,6,8,10,12,14,17(31),18,21,23,25,28(32),29,33-hexadecaene |
InChI |
InChI=1S/C34H20/c1-3-7-23-19(5-1)17-21-9-11-27-30-16-14-26-24-8-4-2-6-20(24)18-22-10-12-28(34(30)32(22)26)29-15-13-25(23)31(21)33(27)29/h1-17,26H,18H2 |
InChI-Schlüssel |
VUGCJEKOSQLHPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C3C(C=CC4=C3C(=C5C=CC6=C7C5=C4C=CC7=CC8=CC=CC=C68)C=C2)C9=CC=CC=C91 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2R,6R,7S)-tricyclo[5.2.1.02,6]deca-4,8-diene-8-carbaldehyde](/img/structure/B13816036.png)
![Acetamide,N-[5-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-YL)-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-pyrimidin-4-YL]-](/img/structure/B13816055.png)
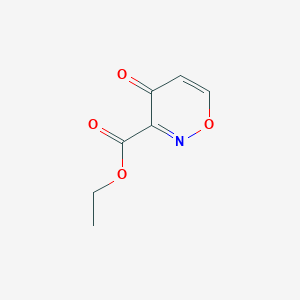
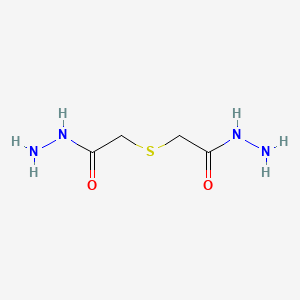
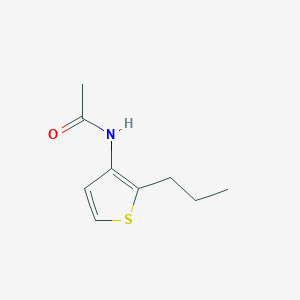
![3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propan-1-ol](/img/structure/B13816064.png)
